molecular formula C19H24ClN3O2S B2465030 Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351652-13-5

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2465030
CAS No.: 1351652-13-5
M. Wt: 393.93
InChI Key: XFQHNYQZTMNLAN-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Properties

IUPAC Name

cyclopropyl-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-24-16-4-2-3-15(11-16)17-13-25-18(20-17)12-21-7-9-22(10-8-21)19(23)14-5-6-14;/h2-4,11,13-14H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQHNYQZTMNLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that incorporates a cyclopropyl group, a thiazole moiety, and a piperazine structure. Its potential biological activities have attracted research interest, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C16H20ClN3OS\text{C}_{16}\text{H}_{20}\text{ClN}_3\text{OS}

Key Properties

PropertyValue
Molecular Weight396.5 g/mol
LogP4.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds6

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in the compound contributes to its cytotoxic activity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat .

Anticonvulsant Effects

Thiazole-bearing compounds have also been explored for their anticonvulsant properties. Studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity, potentially making this compound a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can lead to enhanced potency.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring has been linked to increased biological activity.
  • Piperazine Linkage : Contributes to the overall pharmacological profile, potentially enhancing binding affinity to biological targets.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
    • The study highlighted the importance of substituents on the thiazole ring in modulating activity.
  • Anticonvulsant Activity Assessment :
    • Several thiazole-based compounds were tested for their ability to prevent seizures in animal models, showing promising results that warrant further exploration of this compound for anticonvulsant drug development .

Chemical Reactions Analysis

Piperazine Ring Reactions

The piperazine moiety undergoes:

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives .

Example :
Piperazine+CH3IEtOH, refluxN-Methylpiperazine(Yield: 89%)\text{Piperazine} + \text{CH}_3\text{I} \xrightarrow{\text{EtOH, reflux}} \text{N-Methylpiperazine} \quad (\text{Yield: 89\%})

Thiazole Ring Reactions

The thiazole ring participates in:

  • Electrophilic Substitution : Bromination at C5 using NBS in CCl4 _4 .

  • Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) at the C2 position .

Example :
Thiazole+NBSCCl4,Δ5-Bromothiazole(Yield: 72%)\text{Thiazole} + \text{NBS} \xrightarrow{\text{CCl}_4, \Delta} \text{5-Bromothiazole} \quad (\text{Yield: 72\%})

Cyclopropane Ring Reactions

The cyclopropane group undergoes:

  • Ring-Opening : Catalyzed by strong acids (e.g., H2 _2SO4 _4) to form linear alkanes.

  • Radical Addition : Reacts with bromine under UV light to form 1,3-dibromopropane derivatives.

Reaction Optimization and Challenges

  • Solvent Effects : DMF enhances piperazine alkylation rates due to its polar aprotic nature .

  • Side Reactions : Competing N-oxidation of piperazine occurs in the presence of peroxides (mitigated by anaerobic conditions) .

  • Temperature Sensitivity : Thiazole bromination requires strict temperature control (<40°C) to prevent decomposition .

Analytical Characterization

Key techniques for monitoring reactions include:

  • HPLC : Purity assessment (>98% for final product).

  • 13C^{13}\text{C}13C NMR : Confirms cyclopropane ring integrity (δ 8–12 ppm for cyclopropyl carbons).

  • X-ray Crystallography : Resolves stereochemical outcomes in N-alkylation steps .

Comparative Reactivity with Analogues

The 3-methoxyphenyl group confers unique reactivity compared to 4-methoxyphenyl analogues:

Feature3-Methoxy Derivative4-Methoxy Derivative
Thiazole Bromination Faster (electron-donating meta effect)Slower (para-directing effect)
Piperazine Acylation Lower steric hindrance (higher yield)Moderate yield

Q & A

Q. Table 1: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsKey Intermediate
1Cyclopropane formationCyclopropanecarbonyl chloride, Et₃NCyclopropyl ketone
2Thiazole synthesisThiourea, α-bromoacetophenone, EtOH, reflux4-(3-methoxyphenyl)thiazole
3Piperazine alkylationPiperazine, K₂CO₃, DMF, 80°CThiazole-piperazine hybrid
4Salt formationHCl (g), ethanol, 0°CHydrochloride salt

Basic: How is structural characterization performed for this compound?

Answer:
Structural verification employs:

  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the hydrochloride salt) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., cyclopropyl CH₂ at δ ~1.2–1.5 ppm; thiazole C-H at δ ~7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₄N₃O₂SCl) .

Q. Table 2: Key Spectral Data

TechniqueCharacteristic Signals
¹H NMRδ 1.2–1.5 (cyclopropane), δ 3.8 (OCH₃), δ 7.3–8.0 (thiazole/aromatic)
¹³C NMRδ 10–15 (cyclopropane), δ 55 (OCH₃), δ 165 (thiazole C2)
HRMSm/z 406.1245 ([M+H]⁺, calculated 406.1251)

Advanced: How can computational modeling optimize bioactivity?

Answer:
Computational approaches include:

  • Molecular Docking : Predicts binding affinity to target proteins (e.g., DNA topoisomerase II for anticancer activity) using software like AutoDock Vina .
  • QSAR Studies : Correlates substituent effects (e.g., methoxy group position) with biological activity .
  • Solvatochromic Analysis : Evaluates solvent-polarity effects on electronic transitions to optimize solubility .

Methodological Note : Combine docking with MD simulations (e.g., GROMACS) to assess binding stability over time .

Advanced: How to resolve contradictions in reported biological activities?

Answer: Contradictions (e.g., varying IC₅₀ values) arise from:

Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

Purity and Salt Form : Hydrochloride salts may exhibit altered solubility vs. free bases .

Target Selectivity : Off-target effects in kinase inhibition assays .

Q. Resolution Strategy :

  • Standardize assays using WHO-recommended cell lines.
  • Validate purity via HPLC (>98%) and compare free base/salt forms .

Basic: What in vitro biological activities are reported?

Answer:

  • Anticancer Activity : Moderate activity against colon (IC₅₀ ~15 µM) and breast cancer cells (MCF-7, IC₅₀ ~20 µM) .
  • DNA-Binding : Intercalation confirmed via ethidium bromide displacement assays .

Q. Methodological Workflow :

Screen salts via phase-solubility diagrams.

Assess logP (e.g., <3) for optimal permeability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.